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molecular formula C9H6BrFO2 B8621785 6-bromo-5-fluoroisochroman-1-one

6-bromo-5-fluoroisochroman-1-one

Cat. No. B8621785
M. Wt: 245.04 g/mol
InChI Key: JPGWCQOPYUUADA-UHFFFAOYSA-N
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Patent
US09062070B2

Procedure details

A solution of 4-bromo-N-tert-butyl-3-fluoro-2-(2-hydroxyethyl)benzamide. (1.8 g, 5.7 mmol) and TsOH (1.3 g, 6.9 mmol) in toluene (100 mL)/THF (10 mL) was heated to reflux. After 1 h, TLC and LC/MS analysis indicated complete conversion. The solution was concentrated to dryness followed by dilution with Et2O (150 mL). The organic layer was washed with brine, dried over MgSO4, filtered and concentrated affording the title compound: LC-MS: m/z 246.92 (M+H)+.
Name
4-bromo-N-tert-butyl-3-fluoro-2-(2-hydroxyethyl)benzamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1.3 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:14]=[CH:13][C:5]([C:6](NC(C)(C)C)=[O:7])=[C:4]([CH2:15][CH2:16][OH:17])[C:3]=1[F:18].CC1C=CC(S(O)(=O)=O)=CC=1.C1COCC1>C1(C)C=CC=CC=1>[Br:1][C:2]1[C:3]([F:18])=[C:4]2[C:5](=[CH:13][CH:14]=1)[C:6](=[O:7])[O:17][CH2:16][CH2:15]2

Inputs

Step One
Name
4-bromo-N-tert-butyl-3-fluoro-2-(2-hydroxyethyl)benzamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C(=C(C(=O)NC(C)(C)C)C=C1)CCO)F
Step Two
Name
Quantity
1.3 g
Type
reactant
Smiles
CC=1C=CC(=CC1)S(=O)(=O)O
Name
Quantity
10 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated to dryness
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1C(=C2CCOC(C2=CC1)=O)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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